5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group attached to a piperidine ring at the 4th position, and a carbonitrile group at the 3rd position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to produce neurotransmitters .
Action Environment
It’s worth noting that the success of similar compounds in reactions like the suzuki–miyaura (sm) cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring with a trifluoromethyl group can be synthesized separately and then attached to the pyridine ring through nucleophilic substitution reactions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced using cyanation reactions, often involving reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound.
Scientific Research Applications
5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(trifluoromethyl)pyridine: Lacks the piperidine ring and carbonitrile group.
2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile: Lacks the bromine atom.
5-bromo-2-[4-(methyl)piperidin-1-yl]pyridine-3-carbonitrile: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the piperidine ring in 5-bromo-2-[4-(trifluoromethyl)piper
Properties
IUPAC Name |
5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3N3/c13-10-5-8(6-17)11(18-7-10)19-3-1-9(2-4-19)12(14,15)16/h5,7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCWYDFKRDSENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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